molecular formula C22H22ClNO2 B1462616 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-94-1

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1462616
CAS No.: 1160262-94-1
M. Wt: 367.9 g/mol
InChI Key: ALCJGXFCOQGLJS-UHFFFAOYSA-N
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Description

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C22H22ClNO2 and its molecular weight is 367.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis : The compound 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinoline, structurally similar to the compound of interest, was synthesized and structurally analyzed, revealing a tetrahydropyridine ring adopting a twist–boat conformation. Its crystal structure is characterized by centrosymmetric dimers formed by N—H...Cl and C—H...Cl hydrogen bonds (Okmanov et al., 2019).

  • Chemical Reactivity and Derivative Formation : The formation of diastereomeric Reissert compounds and their subsequent reactions were studied, demonstrating how chiral acid chlorides react with isoquinolines to form complex structures, offering insights into the stereoselective synthesis (Gibson et al., 2007). Similar findings were reported in the synthesis of anabaseine and anabasine derivatives, showing the reactivity of isoquinoline derivatives under various conditions (Sobarzo-Sánchez et al., 2007).

  • Complex Formation and Catalytic Applications : Studies have shown how isoquinoline derivatives can be involved in the formation of complex molecular structures and their applications in catalysis. For example, chiral Pt(II)/Pd(II) pincer complexes involving isoquinoline derivatives showed potential in catalytic asymmetric reactions (Yoon et al., 2006).

  • Synthesis of Pyridine and Fused Pyridine Derivatives : The reaction of isoquinoline derivatives with various reagents led to the synthesis of a range of pyridine and fused pyridine derivatives, showcasing the versatility and reactivity of these compounds (Al-Issa, 2012).

  • Molecular Interaction and Luminescent Properties : Cyclopalladated and cyclometalated complexes involving isoquinoline derivatives were synthesized and their structures analyzed. The intermolecular interactions and luminescent properties of these complexes were studied, providing insights into their potential applications in molecular electronics and photonics (Xu et al., 2014).

Properties

IUPAC Name

6,8-dimethyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c1-13(2)12-26-17-7-5-16(6-8-17)20-11-19(22(23)25)18-10-14(3)9-15(4)21(18)24-20/h5-11,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCJGXFCOQGLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151263
Record name 6,8-Dimethyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160262-94-1
Record name 6,8-Dimethyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160262-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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